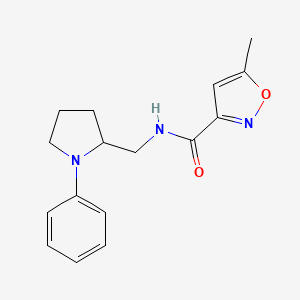

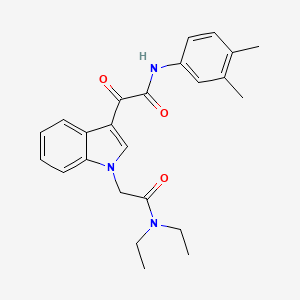

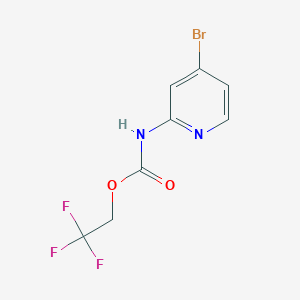

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a derivative of dihydroisoquinoline, a structure known for its pharmacological relevance. Dihydroisoquinolines are a class of compounds that have been extensively studied due to their potential therapeutic applications. The specific compound mentioned includes a dihydroisoquinoline moiety, a furan ring, and a trimethoxybenzamide group, suggesting a complex molecule with possible multifaceted biological activities.

Synthesis Analysis

The synthesis of related dihydroisoquinoline derivatives has been explored in various studies. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involved the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, which yielded a mixture of diastereomers and by-products in different solvents . The reaction's diastereoselectivity was enhanced in pyridine, leading to the exclusive formation of the trans isomer. The carboxylic acid group was then transformed into cyclic aminomethyl groups, yielding various tetrahydroisoquinolinones with pharmacophoric substituents .

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives is crucial for their biological activity. In a related study, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids were identified as potent and selective inhibitors of the enzyme AKR1C3, which is of interest in cancer research . Crystal structure studies revealed that the carboxylate group of these compounds occupies the oxyanion hole in the enzyme, while the sulfonamide group provides a twist allowing the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This suggests that the molecular structure of the compound may also interact with biological targets in a similar fashion.

Chemical Reactions Analysis

The chemical reactions involving dihydroisoquinoline derivatives can be complex. For example, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones from intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides resulted in a mixture of isomeric products . A deuterium-labelling study indicated that the isomers were formed by different pathways, which could be relevant for the synthesis of the compound . Understanding these reaction mechanisms is essential for optimizing the synthesis and potentially improving the yield and purity of the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide are not detailed in the provided papers, the properties of similar compounds can offer insights. The solubility, stability, and reactivity of the compound would be influenced by the presence of the dihydroisoquinoline core, the furan ring, and the trimethoxybenzamide moiety. These properties are critical for the compound's potential as a drug candidate, affecting its bioavailability, metabolism, and overall pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Tumor Proliferation Imaging

One study assesses the use of a related compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), as a marker for cellular proliferation in tumors. This PET imaging agent shows promise in evaluating the proliferative status of solid tumors, with its uptake in tumors correlating significantly with the Ki-67 proliferation marker. This correlation suggests its utility in non-invasively assessing tumor aggressiveness and potentially guiding therapy choices (Dehdashti et al., 2013).

Drug Delivery Systems

Another study explores the use of a 5-nitrofuran-2-ylmethyl group, similar in structure to the compound of interest, as a pro-drug system. This system is designed to release therapeutic drugs selectively in hypoxic solid tumors, potentially enhancing the effectiveness and reducing the side effects of cancer treatments (Berry et al., 1997).

Metabolism and Excretion Studies

Research on YM758, a structurally related If channel inhibitor, sheds light on the metabolism and excretion pathways of such compounds. This study identifies the main human metabolites of YM758 and investigates the role of transporter-mediated renal and hepatic excretion. Understanding these pathways is crucial for predicting drug interactions, side effects, and individual variations in drug efficacy (Umehara et al., 2009).

Chemical Synthesis and Medicinal Chemistry

The development of efficient synthetic routes for related compounds is vital for drug discovery and development. For instance, a practical and scalable synthetic route for YM758 monophosphate highlights advancements in synthesizing complex molecules efficiently, which is crucial for medicinal chemistry research and pharmaceutical development (Yoshida et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-29-22-13-19(14-23(30-2)24(22)31-3)25(28)26-15-20(21-9-6-12-32-21)27-11-10-17-7-4-5-8-18(17)16-27/h4-9,12-14,20H,10-11,15-16H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROFBBMKUZBPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

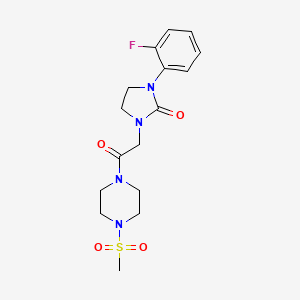

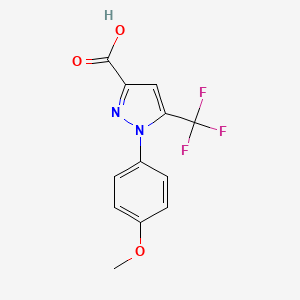

![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)

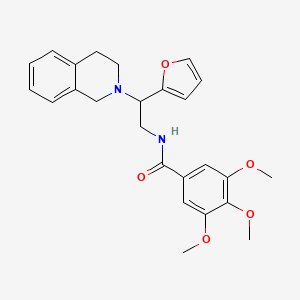

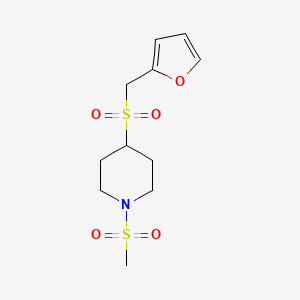

![6-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012827.png)

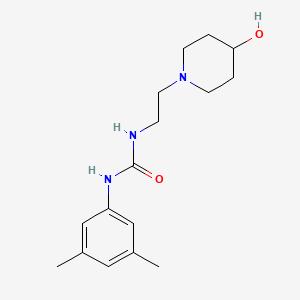

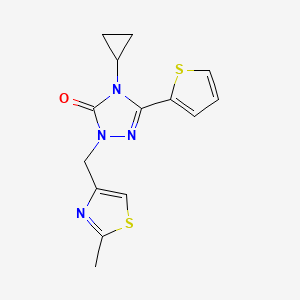

![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)